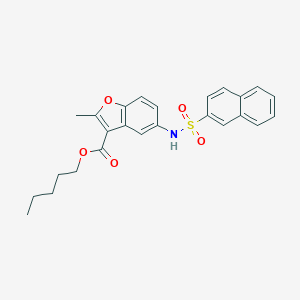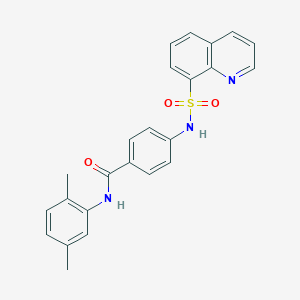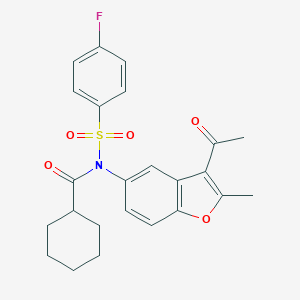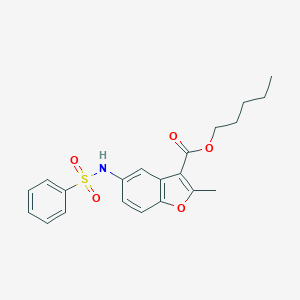
Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate, also known as PNT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzofuran derivatives that have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Aplicaciones Científicas De Investigación
Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as arthritis. This compound has also been shown to have anti-cancer properties, inhibiting the proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and have been implicated in cancer development. In addition, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been shown to reduce the levels of reactive oxygen species (ROS), which play a key role in oxidative stress and inflammation. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. This compound has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to using this compound in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. In addition, this compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of this compound in neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Overall, this compound shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate involves the reaction of 2-methyl-5-nitrobenzofuran with naphthalene-2-sulfonyl chloride, followed by reduction of the nitro group to an amine and subsequent coupling with pentyl 3-bromobenzoate. The final product is obtained after purification through column chromatography. This method has been optimized to produce high yields of this compound with high purity.
Propiedades
IUPAC Name |
pentyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5S/c1-3-4-7-14-30-25(27)24-17(2)31-23-13-11-20(16-22(23)24)26-32(28,29)21-12-10-18-8-5-6-9-19(18)15-21/h5-6,8-13,15-16,26H,3-4,7,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOQXTBSLJFLMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B491861.png)
![Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B491891.png)


![4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491917.png)
![Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B491921.png)



![Ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491941.png)

![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491951.png)
![Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491953.png)
![Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491959.png)